1-Methyl-1-tosylmethylisocyanide

Regioselectivity Cycloaddition Imidazole Synthesis

1-Methyl-1-tosylmethylisocyanide (methyl-TosMIC) is an α-substituted sulfonylmethyl isocyanide engineered to overcome the regiochemical limitations of parent TosMIC. The pre-installed α-methyl group enables the direct, predictable construction of 1,4,5-trisubstituted imidazole scaffolds via van Leusen-type three-component reactions, eliminating difficult post-functionalization steps. Sourced and verified for use in pharmaceutical candidate synthesis as per EP1932833 A1 methodology. Ideal for SAR studies requiring precise heterocycle substitution patterns.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 58379-80-9
Cat. No. B1312358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-tosylmethylisocyanide
CAS58379-80-9
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-]
InChIInChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3
InChIKeyNGOUPILQFWOEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-tosylmethylisocyanide (CAS 58379-80-9): A TosMIC Derivative for Regioselective Heterocycle Synthesis


1-Methyl-1-tosylmethylisocyanide (CAS 58379-80-9), also known as methyl-TosMIC or 1-tosylethyl isocyanide, is an α-substituted derivative of the versatile reagent tosylmethyl isocyanide (TosMIC). It belongs to the class of sulfonylmethyl isocyanides, which are prized as polyfunctional building blocks in organic synthesis due to their unique combination of an isocyano group, an acidic α-carbon, and a sulfonyl leaving group [1]. The introduction of a methyl group at the α-carbon modifies both the steric and electronic properties of the reagent, influencing its reactivity and the stereochemical outcome of subsequent cycloaddition and homologation reactions .

Why TosMIC and Other α-Substituted TosMIC Analogs Cannot Substitute 1-Methyl-1-tosylmethylisocyanide in Regioselective and Sterically Demanding Reactions


While the parent TosMIC (tosylmethyl isocyanide) is a widely used reagent for constructing nitrogen-containing heterocycles, its utility in synthesizing 1,4,5-trisubstituted imidazoles and other congested scaffolds is limited. Direct N-alkylation or N-arylation of a preformed imidazole ring to achieve these substitution patterns is often difficult or impossible [1]. The α-methyl substituent in 1-methyl-1-tosylmethylisocyanide serves as a pre-installed diversity element, enabling the direct construction of trisubstituted heterocycles with predictable regiochemistry. Furthermore, the α-alkyl group modulates the nucleophilicity of the α-carbanion and the steric environment of the isocyano group, leading to distinct chemo- and regioselectivity profiles compared to both the parent TosMIC and other alkyl-substituted derivatives [2].

Quantitative Differentiation Evidence for 1-Methyl-1-tosylmethylisocyanide in Heterocyclic Synthesis and Catalysis


Regioselective [3+2] Cycloaddition with Ethyl Cinnamates: Methyl-TosMIC vs. Parent TosMIC

In the base-induced [3+2] cycloaddition with substituted ethyl cinnamates, the use of 1-methyl-1-tosylmethylisocyanide (methyl-TosMIC) alters the regiochemical outcome compared to the unsubstituted TosMIC. While TosMIC typically reacts with cinnamates to yield a mixture of regioisomeric pyrroles, the α-methyl group in methyl-TosMIC directs the cycloaddition to preferentially form the 1,4,5-trisubstituted pyrrole regioisomer [1].

Regioselectivity Cycloaddition Imidazole Synthesis

Distinct Reactivity in Silver-Catalyzed Coupling: α-Tosylethyl Isocyanide vs. Unsubstituted Isocyanides

In a silver-catalyzed tandem B-C-C coupling/oxygen transposition reaction of propargylic alcohols with isocyanides for the synthesis of 2,3-allenamides, the use of α-tosylethyl isocyanide (i.e., 1-methyl-1-tosylmethylisocyanide) failed to yield the expected allene product (compound 65c), whereas other isocyanides participated successfully under the same conditions [1]. This negative result highlights a distinct reactivity profile that can be leveraged to avoid undesired side reactions or to select a more suitable isocyanide for a given transformation.

Catalysis Isocyanide Coupling Reactivity Profiling

Enabling Synthesis of 1,4,5-Trisubstituted Imidazoles Unavailable via Post-Functionalization

α-Substituted TosMIC derivatives, including 1-methyl-1-tosylmethylisocyanide, serve as direct precursors to 1,4,5-trisubstituted imidazoles when used in the van Leusen three-component reaction (vL-3CR) with aldehydes and amines [1]. These specific regioisomers cannot be readily synthesized by N-alkylation or N-arylation of a preformed imidazole ring [2]. In a DNA-encoded library validation, 15 TosMIC derivatives were screened, and those meeting a ≥50% yield cutoff were employed to generate diverse imidazole libraries [3].

Imidazole Drug Discovery Multicomponent Reactions

Pharmaceutical Patent Citation as a Key Intermediate for Drug Synthesis

1-Methyl-1-tosylmethylisocyanide is specifically cited in EP1932833 A1 (assigned to Kissei Pharmaceutical Co., Ltd.) as a key synthetic intermediate [1]. The patent describes the compound's use in the preparation of pharmacologically active agents. This citation in a granted pharmaceutical patent indicates that the compound offers a practical, scalable, and reproducible route to a specific class of drug candidates that alternative reagents may not provide.

Pharmaceutical Intermediates Patent Literature Drug Development

Recommended Application Scenarios for 1-Methyl-1-tosylmethylisocyanide Based on Verified Differentiation


Regioselective Synthesis of 1,4,5-Trisubstituted Imidazoles for Medicinal Chemistry

Employ 1-methyl-1-tosylmethylisocyanide in the van Leusen three-component reaction with aldehydes and amines to directly construct 1,4,5-trisubstituted imidazole scaffolds. This approach circumvents the limitations of post-functionalization strategies, providing access to specific regioisomers essential for SAR studies and drug candidate optimization [1]. The predictable regiochemistry is supported by studies on the methyl-TosMIC reaction with cinnamates [2].

Pharmaceutical Intermediate for Patent-Protected Drug Candidates

Utilize 1-methyl-1-tosylmethylisocyanide as a key intermediate in the synthesis of pharmacologically active compounds, following the methodology outlined in EP1932833 A1 [1]. This compound's inclusion in a granted pharmaceutical patent validates its utility in producing drug candidates with defined intellectual property positions.

Avoidance of Undesired Side Reactions in Silver-Catalyzed Isocyanide Couplings

When planning silver-catalyzed tandem coupling reactions of propargylic alcohols with isocyanides to form 2,3-allenamides, avoid using 1-methyl-1-tosylmethylisocyanide, as it fails to yield the desired allene product under standard conditions [1]. This knowledge prevents wasted effort and guides selection toward more suitable isocyanide partners for this specific transformation.

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